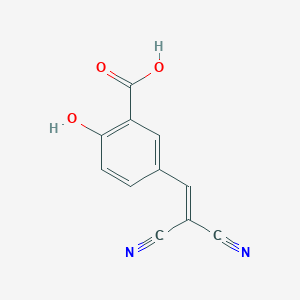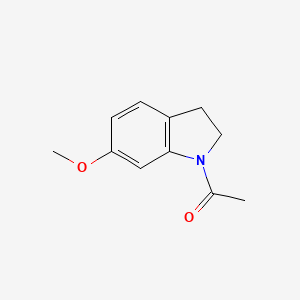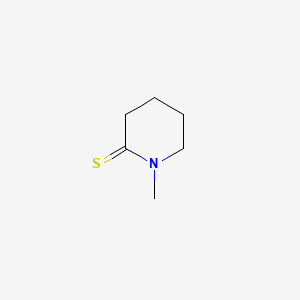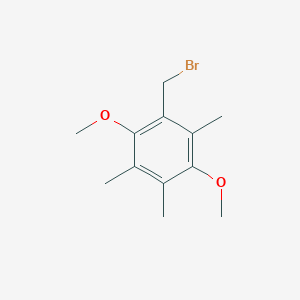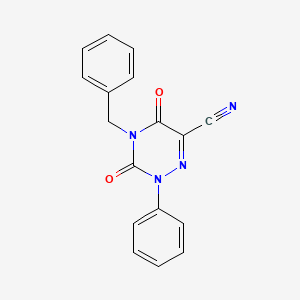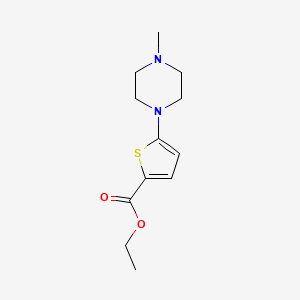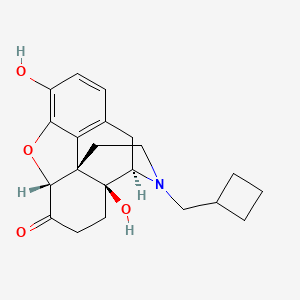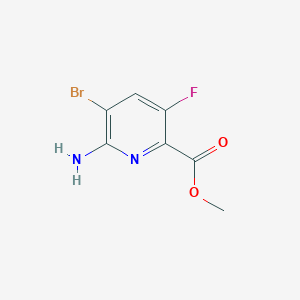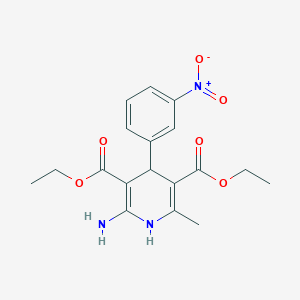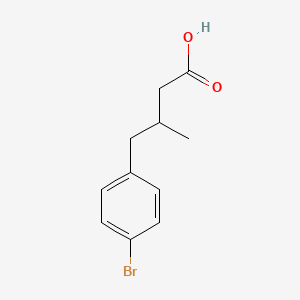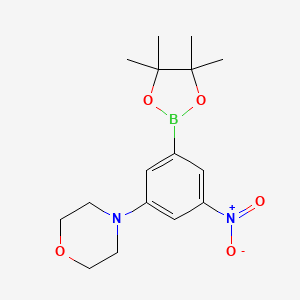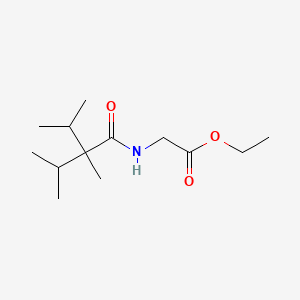
EINECS 256-976-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 256-976-5 is a chemical compound with the molecular formula C12H23NO3 It is known for its unique structure, which includes an ethyl ester group, a glycine derivative, and a substituted butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 256-976-5 typically involves the reaction of glycine ethyl ester with a substituted butyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 256-976-5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
EINECS 256-976-5 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of EINECS 256-976-5 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
EINECS 256-976-5 can be compared with other similar compounds, such as:
Ethyl N-(2,3-dimethyl-1-oxobutyl)glycinate: Lacks the isopropyl group, leading to different chemical properties and reactivity.
Methyl N-(2,3-dimethyl-2-isopropyl-1-oxobutyl)glycinate: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Ethyl N-(2,3-dimethyl-2-isopropyl-1-oxobutyl)alaninate: Contains an alanine derivative instead of glycine, altering its biochemical interactions.
Propriétés
Numéro CAS |
51115-68-5 |
|---|---|
Formule moléculaire |
C13H25NO3 |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
ethyl 2-[(2,3-dimethyl-2-propan-2-ylbutanoyl)amino]acetate |
InChI |
InChI=1S/C13H25NO3/c1-7-17-11(15)8-14-12(16)13(6,9(2)3)10(4)5/h9-10H,7-8H2,1-6H3,(H,14,16) |
Clé InChI |
ZZAPENIYDFOWME-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(=O)C(C)(C(C)C)C(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
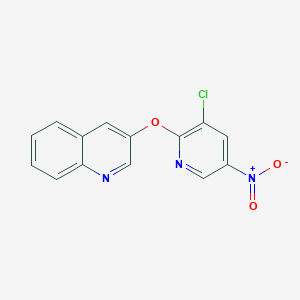
![3-(piperidin-4-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B8696510.png)
